phenyl N-(6-methylpyridin-3-yl)carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-(6-methylpyridin-3-yl)carbamate;hydrochloride is a chemical compound with the molecular formula C13H13ClN2O2. It is a carbamate derivative, which means it contains a carbamate group (–O–C(=O)–NH–) attached to a phenyl ring and a 6-methylpyridin-3-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N-(6-methylpyridin-3-yl)carbamate;hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of phenyl chloroformate with 6-methylpyridin-3-amine in the presence of a base such as N-ethyl-N,N-diisopropylamine. The reaction is typically carried out in a solvent like tetrahydrofuran or acetonitrile at elevated temperatures (around 55°C) for several hours .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(6-methylpyridin-3-yl)carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl and pyridinyl derivatives.
Scientific Research Applications
Phenyl N-(6-methylpyridin-3-yl)carbamate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of phenyl N-(6-methylpyridin-3-yl)carbamate;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate: Similar structure but with different substituents on the pyridine ring.
3-morpholinopropyl phenyl carbamate: Another carbamate derivative with a different substituent on the phenyl ring
Uniqueness
Phenyl N-(6-methylpyridin-3-yl)carbamate;hydrochloride is unique due to its specific combination of phenyl and 6-methylpyridin-3-yl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1628206-34-7 |
---|---|
Molecular Formula |
C13H13ClN2O2 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
phenyl N-(6-methylpyridin-3-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C13H12N2O2.ClH/c1-10-7-8-11(9-14-10)15-13(16)17-12-5-3-2-4-6-12;/h2-9H,1H3,(H,15,16);1H |
InChI Key |
NNNWMXWBMDAEMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=O)OC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.